

Fulacimstat human chymase inhibition specificity

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Compound Focus: Fulacimstat

CAS No.: 1488354-15-9

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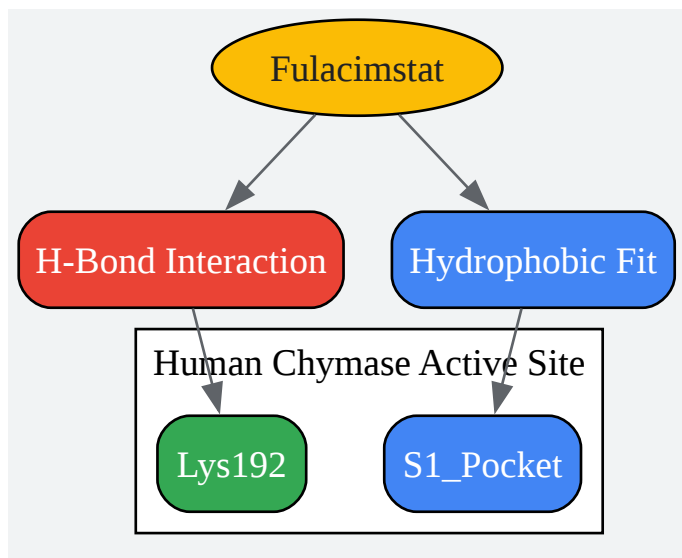
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Potency and Selectivity Profile

Property	Experimental Data	Experimental Context
Potency against Human Chymase	IC ₅₀ = 4 nM [1]	In vitro enzymatic assay
Selectivity vs. Plasmin	IC ₅₀ > 2 μM (≥500-fold selectivity) [1]	Selectivity tested against a panel of serine proteases [2] [1]
Selectivity vs. Plasma Kallikrein	IC ₅₀ > 2 μM [1]	
Selectivity vs. Thrombin	IC ₅₀ > 2 μM [1]	
Selectivity vs. tPA, Factor Xa, Factor XIa	IC ₅₀ > 2 μM for each [1]	

Mechanism of Action and Binding

Fulacimstat achieves its high specificity through targeted interactions within the chymase active site, as revealed by X-ray crystallography [2] [3].



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The diagram illustrates **fulacimstat**'s key binding interactions with human chymase [2] [3]:

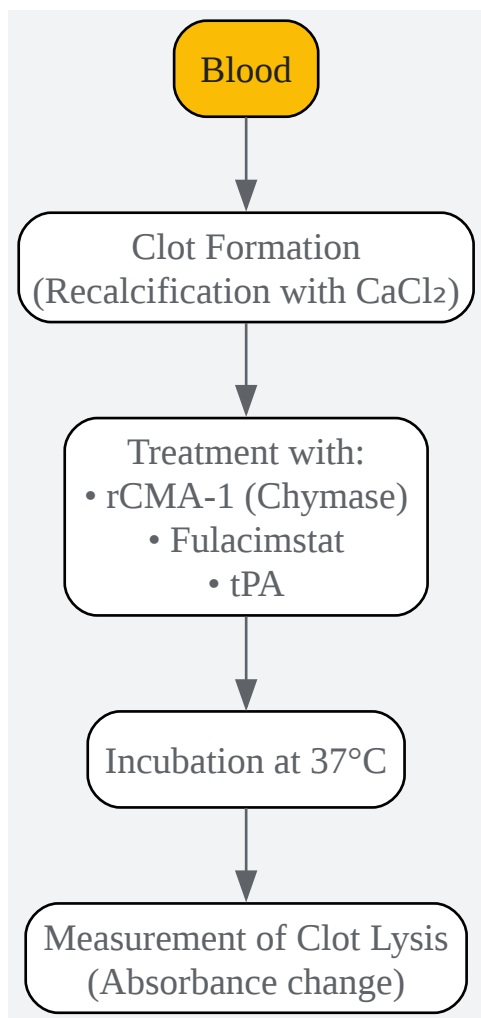
- Its **carboxylic acid and a vicinal carbonyl group** form hydrogen bonds with the **Lys192** residue of the enzyme.
- The **(R)-1-(4-(trifluoromethyl)phenyl)ethyl group** at the N3 position fits into the **lipophilic S1 pocket**, a key determinant of specificity. The structure-activity relationship (SAR) showed this pocket is highly sensitive, as even small substituent changes significantly reduced activity [2].

Key Experimental Evidence & Protocols

The selectivity and functional efficacy of **fulacimstat** have been characterized through specific biochemical and cellular assays.

In Vitro Thrombolysis Assay in Human Blood

This protocol evaluates **fulacimstat**'s ability to promote clot dissolution by counteracting chymase-mediated plasmin inactivation [1].



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Key Findings [1]:

- Recombinant human chymase (rCMA-1) made clots resistant to lysis by endogenous plasmin, even in the presence of tPA.
- **Fulacimstat reversed this effect**, accelerating clot dissolution in a concentration-dependent manner.
- The profibrinolytic effect of **fulacimstat** was abolished by a plasminogen/plasmin inhibitor (BAY 1214237), confirming its action depends on the plasmin pathway.

High-Throughput Screening and Selectivity Panel

Fulacimstat was discovered through a screening campaign of over 2.5 million compounds using a fluorogenic peptide substrate with recombinant human chymase [2]. Its selectivity was confirmed by testing

against a panel of other serine proteases critical in hemostasis (e.g., plasmin, thrombin, factor Xa), where it showed negligible activity [2] [1].

Research Implications and Potential

The data shows **fulacimstat** is a highly specific chymase inhibitor. Its most promising application lies in treating acute thrombotic conditions.

- **Low Bleeding Risk:** Unlike current thrombolytics (e.g., tPA), chymase inhibition by **fulacimstat** accelerates clot dissolution without increasing bleeding risk in preclinical models, due to its localized action within the thrombus [2] [1].
- **New Therapeutic Potential:** This makes **fulacimstat** a potential safe profibrinolytic agent for **stroke, pulmonary embolism, and deep vein thrombosis** [2].

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References

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2. Discovery and Preclinical Characterization of Fulacimstat ... [pmc.ncbi.nlm.nih.gov]
3. 9GCD: CRYSTAL STRUCTURE OF HUMAN CHYMASE IN ... [rcsb.org]

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